3-(6-Methyl-5-nitropyridin-2-yl)prop-2-enamide
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Overview
Description
3-(6-Methyl-5-nitropyridin-2-yl)prop-2-enamide is a chemical compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 g/mol . It is characterized by the presence of a nitro group on the pyridine ring and a propenamide moiety, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-5-nitropyridin-2-yl)prop-2-enamide typically involves the nitration of pyridine derivatives followed by subsequent functional group transformations. One common method involves the reaction of pyridine with N2O5 in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with SO2/HSO3– in water to yield 3-nitropyridine . The nitro group can be introduced at the desired position through a [1,5] sigmatropic shift.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale nitration and subsequent functionalization of pyridine derivatives under controlled conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methyl-5-nitropyridin-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst or other reducing agents like tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as ammonia (NH3) or amines under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-(6-Methyl-5-nitropyridin-2-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(6-Methyl-5-nitropyridin-2-yl)prop-2-enamide involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with nucleophiles, leading to the formation of covalent bonds with biological macromolecules, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: Shares the nitro group on the pyridine ring but lacks the propenamide moiety.
6-Methyl-3-nitropyridin-2-ol: Similar nitro and methyl groups but with a hydroxyl group instead of the propenamide moiety.
3-(6-Methyl-5-nitropyridin-2-yl)-N-(4-nitrophenyl)prop-2-enamide: Similar structure with an additional nitrophenyl group.
Properties
CAS No. |
89861-98-3 |
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Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide |
InChI |
InChI=1S/C9H9N3O3/c1-6-8(12(14)15)4-2-7(11-6)3-5-9(10)13/h2-5H,1H3,(H2,10,13) |
InChI Key |
UREGYQCKGVFONF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C=CC(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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